3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol
Overview
Description
3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol is a chemical compound with the molecular formula C9H13BrN2O. It is characterized by a bromine atom and a methyl group attached to a pyridine ring, which is further connected to a propanol group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including nucleophilic substitution reactions. One common method involves the reaction of 5-bromo-4-methyl-2-pyridinylamine with 1,3-propanediol under acidic conditions. The reaction typically requires a catalyst, such as a strong acid, to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors. The process involves the careful control of reaction conditions, such as temperature, pressure, and pH, to ensure the efficient formation of the desired product. Purification steps, such as recrystallization or chromatography, are employed to obtain a high-purity final product.
Chemical Reactions Analysis
Types of Reactions: 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions are carried out using strong nucleophiles, such as sodium hydroxide (NaOH) or potassium iodide (KI).
Major Products Formed:
Oxidation: The oxidation of the compound can yield various oxidized derivatives, depending on the specific conditions used.
Reduction: Reduction reactions can produce reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of different substituted derivatives.
Scientific Research Applications
3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other compounds with similar structures include 2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol and 3-[(5-Bromo-2-pyridinyl)amino]-1-propanol.
Uniqueness: The presence of the bromine atom and the specific arrangement of the methyl group and pyridine ring contribute to the unique chemical and biological properties of this compound.
Properties
IUPAC Name |
3-[(5-bromo-4-methylpyridin-2-yl)amino]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-7-5-9(11-3-2-4-13)12-6-8(7)10/h5-6,13H,2-4H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOSPYQIUZFLMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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